2-amino-3-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide
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Overview
Description
“2-amino-3-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide” is a synthetic organic compound that belongs to the indolizine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-amino-3-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Benzoyl Group: The 3,4-dimethylbenzoyl group can be introduced via Friedel-Crafts acylation.
Amination and Carboxamide Formation: The amino and carboxamide groups can be introduced through nucleophilic substitution and amidation reactions, respectively.
Fluorophenyl Substitution: The 4-fluorophenyl group can be attached using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve:
Batch or Continuous Flow Processes: Depending on the reaction kinetics and scalability.
Catalyst and Solvent Selection: To enhance reaction efficiency and reduce environmental impact.
Purification Techniques: Such as crystallization, chromatography, or recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
“2-amino-3-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide” can undergo various chemical reactions, including:
Oxidation: Potentially leading to the formation of oxidized derivatives.
Reduction: Reducing agents can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For studying enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to Active Sites: Inhibiting or activating enzyme functions.
Modulating Receptor Activity: Affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-benzoylindolizine-1-carboxamide
- 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxamide
- 2-amino-3-(3,4-dichlorobenzoyl)indolizine-1-carboxamide
Uniqueness
“2-amino-3-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide” is unique due to the presence of both the 3,4-dimethylbenzoyl and 4-fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
2-amino-3-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide is a compound belonging to the indolizine family, which is noted for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in medicinal chemistry. The structural formula indicates the presence of functional groups that may contribute to its biological activities.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, studies on related indolizine derivatives have shown their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. These HDAC inhibitors have demonstrated potent antitumor activities with IC50 values in the nanomolar range against various cancer cell lines, such as A2780 and HepG2 .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been highlighted in several studies. Analogous compounds have been shown to exhibit substantial anti-inflammatory activity, suggesting that this compound may possess similar properties. For instance, compounds derived from indolizines have been reported to reduce inflammation markers in vitro .
Antiviral Activity
Indolizine derivatives have been investigated for their antiviral properties, particularly against HIV. Some related compounds have demonstrated effectiveness as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showcasing their potential in antiviral therapy .
The mechanisms underlying the biological activities of this compound can be attributed to its interaction with specific molecular targets:
- HDAC Inhibition : The compound may inhibit HDAC enzymes, leading to increased acetylation of histones and modulation of gene expression associated with cancer cell proliferation and survival.
- Cell Cycle Arrest : Studies suggest that certain analogs induce cell cycle arrest at the G2/M phase, contributing to their antitumor effects.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies focusing on the biological activity of indolizine derivatives:
Study | Compound | Activity | IC50 Values |
---|---|---|---|
NA | HDAC Inhibition | 95.2 nM (HDAC1) | |
Indolizine Derivative | Anti-inflammatory | Not specified | |
NNRTI Analog | Antiviral (HIV) | Sub-micromolar concentrations |
These findings illustrate the compound's potential across various therapeutic areas.
Properties
IUPAC Name |
2-amino-3-(3,4-dimethylbenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2/c1-14-6-7-16(13-15(14)2)23(29)22-21(26)20(19-5-3-4-12-28(19)22)24(30)27-18-10-8-17(25)9-11-18/h3-13H,26H2,1-2H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAVEBPRBNIJSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)F)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.